molecular formula C17H11ClFN5O B2776220 3-(4-Chlorophenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893913-84-3

3-(4-Chlorophenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2776220
CAS RN: 893913-84-3
M. Wt: 355.76
InChI Key: NRLILUKXVLFXOS-UHFFFAOYSA-N
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Description

The compound “3-(4-Chlorophenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule that contains several functional groups and rings. It has a triazolo[4,5-d]pyrimidin-7-one core, which is a fused ring system containing a triazole ring and a pyrimidone ring . This core is substituted at the 3-position with a 4-chlorophenyl group and at the 6-position with a 4-fluorophenylmethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolo[4,5-d]pyrimidin-7-one core, with a 4-chlorophenyl group attached at the 3-position and a 4-fluorophenylmethyl group attached at the 6-position . The presence of these functional groups would likely influence the compound’s physical and chemical properties, as well as its potential biological activities.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Heteroaromatization and Synthesis of Pyrimidine Derivatives : A study described the synthesis of novel pyrimidine derivatives, showcasing the chemical versatility of triazolopyrimidines. These compounds were prepared through reactions involving 9-amino-7-(4’-chlorophenyl)-8,9-dihydro-8-imino-6H,7H-[1]benzopyrano[3,4:5,6]pyrano[2,3-d]pyrimidine-6-one, leading to a variety of [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and other complex structures. Some of these synthesized compounds exhibited antimicrobial activity, highlighting their potential in medicinal chemistry (El-Agrody et al., 2001).

  • Crystal Structure and Spectroscopic Characterization : Another study focused on the synthesis, crystal structure, and spectroscopic characterization of a novel pyrimidine derivative, emphasizing the importance of structural analysis in understanding the chemical behavior of such compounds. Hirshfeld surface analysis and DFT calculations were used to investigate the molecular interactions and stability of the synthesized pyrimidine derivative, which also displayed antibacterial activity (Lahmidi et al., 2019).

Pharmacological Applications

  • Anticancer Activity : Research into triazolopyrimidines has identified a series with anticancer properties, elucidating a unique mechanism of action involving tubulin inhibition. This series promotes tubulin polymerization without competing with paclitaxel binding, highlighting a distinctive approach to cancer therapy. The compounds demonstrated the ability to overcome multidrug resistance, with significant efficacy in tumor growth inhibition in various models (Zhang et al., 2007).

  • Antimicrobial and Antitumor Agents : Another study synthesized novel 4(3H)-quinazolinone derivatives, exhibiting potential anti-inflammatory and analgesic activities. This work underscores the therapeutic versatility of triazolopyrimidine derivatives, extending their applicability beyond anticancer activity to include anti-inflammatory and analgesic properties (Farag et al., 2012).

  • Antimalarial Effects : The antimalarial efficacy of certain triazolopyrimidines has been investigated, demonstrating activity against P. berghei in mice. This research provides a foundation for the development of new antimalarial agents, highlighting the potential of triazolopyrimidines in combating malaria (Werbel et al., 1973).

properties

IUPAC Name

3-(4-chlorophenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5O/c18-12-3-7-14(8-4-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-1-5-13(19)6-2-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLILUKXVLFXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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